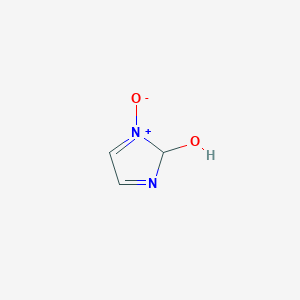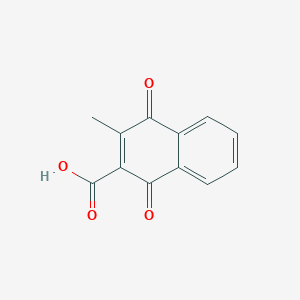
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluorovinyl ketones bearing an aryl group with a trimethylsilylating agent such as Me3SiOTf or Me3SiB(OTf)4 . This reaction is carried out under controlled conditions to ensure the formation of the desired dihydronaphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash silica gel column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as glutathione reductase, leading to oxidative stress in cells . The compound’s quinone moiety plays a crucial role in its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid: Shares a similar quinone structure but lacks the methyl group at the 3-position.
6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-yl)hexanoic acid: Contains an extended alkyl chain, which alters its physical and chemical properties.
Uniqueness
3-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and potential applications. This structural feature distinguishes it from other naphthoquinone derivatives and contributes to its specific biological and chemical properties.
Propriétés
Numéro CAS |
861087-03-8 |
|---|---|
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
3-methyl-1,4-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c1-6-9(12(15)16)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,15,16) |
Clé InChI |
LJXYHASNPBFIMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



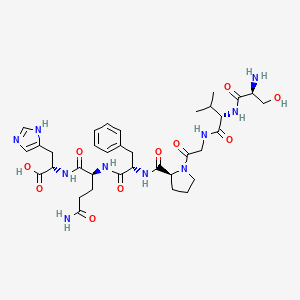

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

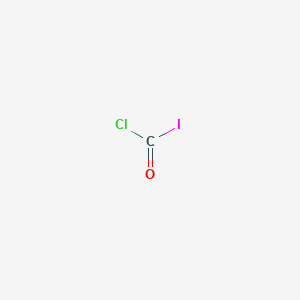
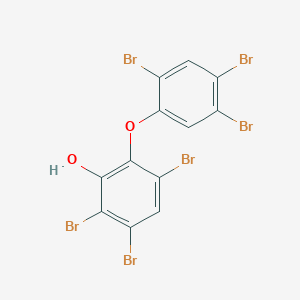

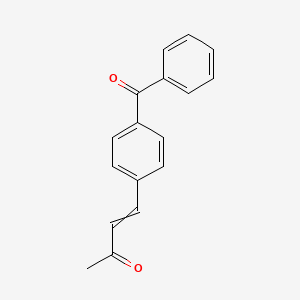

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
